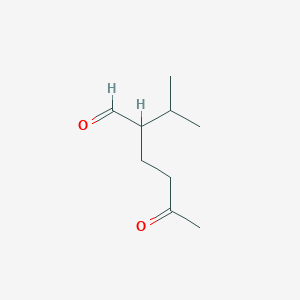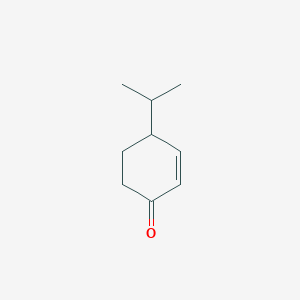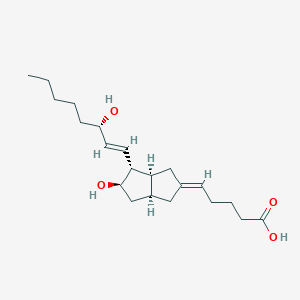
Carboprostacyclin
Overview
Description
Carboprostacyclin, also known as carbacyclin, is a synthetic analog of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. This compound mimics these effects but is more stable, making it valuable for research and therapeutic applications .
Mechanism of Action
Target of Action
Carboprostacyclin, also known as Carbacyclin, is a synthetic analogue of Prostaglandin I2 (PGI2) or Prostacyclin . It primarily targets the Prostaglandin I2 (PGI2) receptor , also known as the IP receptor . This receptor plays a crucial role in vasodilation and inhibition of platelet aggregation .
Mode of Action
This compound acts as an agonist of the PGI2 receptor . It binds to the PGI2 receptor, causing myometrial contractions, which can lead to the induction of labor or the expulsion of the placenta . It also potently inhibits platelet aggregation .
Biochemical Pathways
This compound is involved in the prostaglandin biosynthesis pathway . It is biosynthesized from arachidonic acid via cyclooxygenase enzymes . In addition to its interaction with the IP receptor, this compound can also induce the expression of CPT-1 mRNA through PPARδ , independent of the IP receptor signaling pathway .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug play a crucial role in its bioavailability and efficacy .
Result of Action
The primary molecular effect of this compound is the inhibition of platelet aggregation . On a cellular level, it causes myometrial contractions . These effects make it useful in medical scenarios such as the management of postpartum hemorrhage .
Action Environment
It’s known that a variety of factors, including ph, temperature, and the presence of other molecules, can influence the action and stability of a compound .
Biochemical Analysis
Biochemical Properties
Carboprostacyclin interacts with various enzymes and proteins. It is biosynthesized from arachidonic acid via cyclooxygenase enzymes, including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2) . The nature of these interactions involves the transformation of arachidonic acid into a biologically active compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a potent vasodilator and inhibitor of platelet aggregation . This implies that this compound plays a crucial role in cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to interact with prostaglandin receptors, leading to a cascade of events that result in vasodilation and inhibition of platelet aggregation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits stability and does not degrade easily . This stability allows for long-term effects on cellular function to be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific threshold effects or toxic effects at high doses are not mentioned in the available literature, it is known that this compound has a pharmacodynamic profile similar to prostacyclin .
Metabolic Pathways
This compound is involved in the prostaglandin metabolic pathway . It interacts with enzymes such as COX-1 and COX-2, which are crucial for its biosynthesis from arachidonic acid .
Transport and Distribution
While specific transporters or binding proteins for this compound are not mentioned in the available literature, it is known that prostacyclins are typically distributed within cells and tissues via diffusion .
Subcellular Localization
Given its role as a potent vasodilator and platelet aggregation inhibitor, it is likely to be found in areas of the cell where these processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboprostacyclin is synthesized through a multi-step process starting from prostaglandin intermediates. One common method involves the use of Corey Lactone as the starting material, which undergoes a series of reactions including alkylation, oxidation, and intramolecular Homer Wadsworth Emmons (HWE) reaction . The final product is obtained through hydrogenation .
Industrial Production Methods
Industrial production of carbaprostacyclin involves optimizing the synthetic route to increase yield and purity. This includes using high-purity reagents and advanced purification techniques such as chromatography to remove impurities and byproducts .
Chemical Reactions Analysis
Types of Reactions
Carboprostacyclin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides and nucleophiles
Major Products
The major products formed from these reactions include various prostacyclin analogs with modified functional groups, enhancing their stability and biological activity .
Scientific Research Applications
Carboprostacyclin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostacyclin analogs.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, pulmonary hypertension, and promoting wound healing
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
Iloprost: Another stable prostacyclin analog used to treat pulmonary hypertension.
Treprostinil: A prostacyclin analog with a longer half-life, used for similar indications as iloprost.
Uniqueness
Carboprostacyclin is unique due to its stability and ability to activate both the prostacyclin receptor and PPARδ, making it a versatile compound for research and therapeutic applications .
Properties
CAS No. |
69552-46-1 |
|---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(5E)-5-[(3aR,4S,5S,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m1/s1 |
InChI Key |
XZFRIPGNUQRGPI-GRIBHNIZSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1C/C(=C/CCCC(=O)O)/C2)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Appearance |
Assay:≥99%A crystalline solid |
Pictograms |
Irritant |
Synonyms |
(5E)-6a-carba-prostaglandin I2 6,9-methano PGI2 6,9-methano-PGI2 6,9-methanoprostaglandin I2 6a-carba-PGI2 9alpha-deoxy-9alpha-methylene-PGI2 carba PGX carba-prostacyclin carbacyclin carbacycline carbaprostacyclin carboprostacyclin carboprostacyclin, (3aS-(2Z,3aalpha,4alpha,(1E,3R*),5beta,6aalpha))-isomer carboprostacyclin, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of carbaprostacyclin?
A1: Carbaprostacyclin primarily targets the prostacyclin receptor (IP receptor), a G protein-coupled receptor. [, , , , , , , ]
Q2: How does carbaprostacyclin binding to the IP receptor affect intracellular signaling pathways?
A2: Upon binding to the IP receptor, carbaprostacyclin primarily activates the Gαs protein-coupled pathway. This leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. [, , , , , , , , ]
Q3: Besides the IP receptor, does carbaprostacyclin interact with other molecular targets?
A3: Research suggests that carbaprostacyclin may also activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway. [, , , , , , ]
Q4: What are the downstream effects of carbaprostacyclin-mediated activation of cAMP and PPARδ pathways?
A4: Carbaprostacyclin-induced cAMP elevation contributes to its vasodilatory and antithrombotic effects. [, , ] Activation of the PPARδ pathway may contribute to its role in adipocyte differentiation, regulation of gene expression, and modulation of inflammatory responses. [, , , , , ]
Q5: How does carbaprostacyclin compare to prostaglandin E2 (PGE2) in terms of its effects on vascular smooth muscle cells?
A5: While both carbaprostacyclin and PGE2 can induce cAMP accumulation in vascular smooth muscle cells, the effects of PGE2 can be attenuated by prolonged exposure to inflammatory mediators. []
Q6: What is the role of carbaprostacyclin in regulating fibroblast function?
A6: Carbaprostacyclin has been shown to inhibit fibroblast migration and collagen gel contraction, suggesting a role in tissue remodeling. This effect is mediated through the cAMP-dependent protein kinase A (PKA) pathway. [, ]
Q7: What are the key structural features of carbaprostacyclin that contribute to its activity?
A7: The meta-carboxyphenylene ring replacing C1-C4 of natural prostacyclin, the Z-isomerism at the Δ5 double bond, the S-configuration of the hydroxyl group at C15, and the cyclohexyl substitution at the terminal position all contribute significantly to carbaprostacyclin's activity and stability. []
Q8: How does carbaprostacyclin's stability compare to natural prostacyclin?
A8: Carbaprostacyclin exhibits significantly higher stability compared to natural prostacyclin, particularly against hydrolysis of the enol ether bond. []
Q9: What are some potential therapeutic applications of carbaprostacyclin based on its pharmacological properties?
A9: Carbaprostacyclin's vasodilatory, antithrombotic, and anti-inflammatory properties make it a potential therapeutic agent for conditions such as pulmonary hypertension, Raynaud's phenomenon, and peripheral vascular disease. [, , , ]
Q10: Has carbaprostacyclin been investigated for its potential in treating specific diseases?
A10: Yes, carbaprostacyclin has shown promise in preclinical models of hindlimb ischemia, promoting vascular growth and improving blood perfusion. [] It has also been investigated for its role in treating Raynaud's phenomenon in scleroderma, showing improvements in symptom severity and ulcer healing. []
Q11: What in vitro models have been used to study the effects of carbaprostacyclin?
A11: Researchers have employed various in vitro models, including: * Primary cultures of adult rat hepatocytes to study its effects on DNA synthesis and proliferation. []* Ob1771 pre-adipose cells to investigate its role in adipocyte differentiation. [, ]* Human fetal lung fibroblasts to assess its impact on fibroblast migration. []* Bovine chondrocytes to characterize the PGE2 receptor subtype. []* Human pulmonary artery smooth muscle cells to study its effects on cAMP production. []* Rat preputial sebocytes to investigate its role in sebaceous gland differentiation. [, ]* Mouse neuroblastoma/hamster brain hybridoma cells (NCB-20) to characterize the pharmacology of IP prostanoid receptors. []
Q12: What animal models have been utilized in carbaprostacyclin research?
A12: Animal models used in carbaprostacyclin research include:* Mouse models of hindlimb ischemia to investigate its effects on vascular growth. [, ]* Rat models to study its influence on blood pressure and platelet aggregation. []* Newborn pig models to examine its role in cerebral vasodilation. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


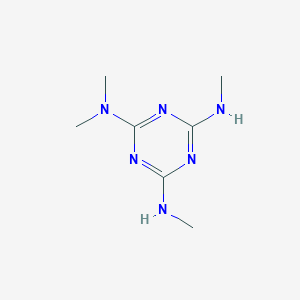
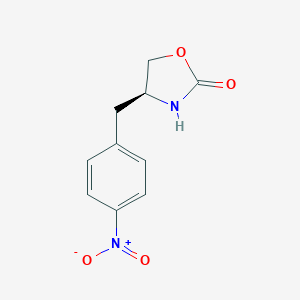
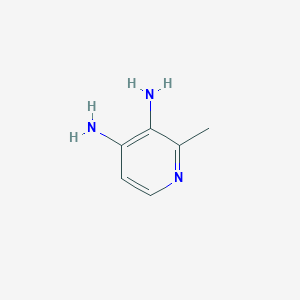
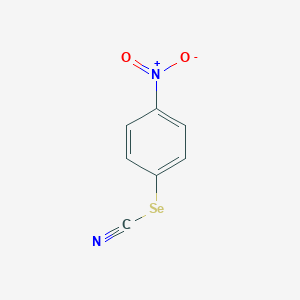

![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)




